2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

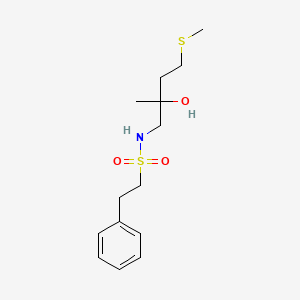

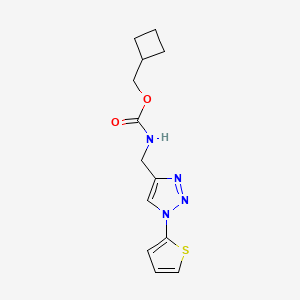

“2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It has a molecular weight of 165.62 . The IUPAC name for this compound is 2-(3-aminocyclobutyl)acetic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of “2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” can be represented by the SMILES notation: Cl.NC1CC(CC(=O)O)C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The compound “2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” is a powder . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon–carbon bonds. EN300-26632348 can be utilized as a boron reagent in this process due to its stability and functional group tolerance. The compound’s aminocyclobutyl group may offer unique steric and electronic properties, potentially leading to novel SM coupling applications .

Catalytic Protodeboronation

Protodeboronation is a critical step in organic synthesis, particularly when using boronic esters as building blocks. EN300-26632348 could be involved in catalytic protodeboronation processes, enabling formal anti-Markovnikov hydromethylation of alkenes. This application could be significant in the synthesis of complex organic molecules .

Organic Synthesis Building Blocks

As a stable boron-containing compound, EN300-26632348 is a valuable building block in organic synthesis. Its boron moiety can be converted into a broad range of functional groups, facilitating various chemical transformations such as oxidations, aminations, and halogenations .

Stability and Purification

The stability of EN300-26632348 makes it an attractive candidate for chemical transformations where the boron moiety remains in the product. Its stability also poses challenges for the removal of the boron moiety, which is a crucial consideration in synthetic applications .

Homologations and Cross Couplings

EN300-26632348: may be used in homologations and conjunctive cross couplings due to its boronic ester moiety. These reactions are essential for extending carbon chains and creating complex molecular architectures .

Radical-Polar Crossover Reactions

The compound’s potential for radical-polar crossover reactions could be explored. These reactions are important for creating new C–C bonds and introducing functional groups in a controlled manner .

Safety And Hazards

Propiedades

IUPAC Name |

2-(3-aminocyclobutyl)-2-fluoroacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)3-1-4(8)2-3;/h3-5H,1-2,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPDUTVHTZWXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)

![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)